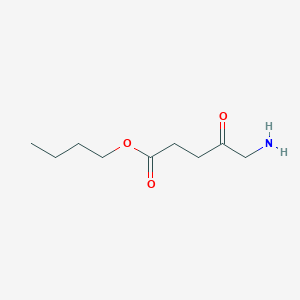
Pentanoic acid, 5-amino-4-oxo-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-amino-4-oxo-, butyl ester typically involves the esterification of 5-amino-4-oxopentanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-amino-4-oxopentanoic acid+butanolacid catalystbutyl 5-amino-4-oxopentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-amino-4-oxo-, butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of butyl 5-nitro-4-oxopentanoate.
Reduction: Formation of butyl 5-amino-4-hydroxypentanoate.
Substitution: Formation of butyl 5-amino-4-oxopentanoate derivatives with various substituents.
Scientific Research Applications
Pentanoic acid, 5-amino-4-oxo-, butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-amino-4-oxo-, butyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. The ester group can undergo hydrolysis to release the active 5-amino-4-oxopentanoic acid, which can then interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, butyl ester: Similar structure but lacks the amino group.
Pentanoic acid, 5-amino-4-oxo-, propyl ester: Similar structure but with a propyl ester group instead of a butyl ester group.
Pentanoic acid, 5-oxo-, ethyl ester: Similar structure but lacks the amino group and has an ethyl ester group.
Uniqueness
Pentanoic acid, 5-amino-4-oxo-, butyl ester is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. Additionally, the butyl ester group provides specific physicochemical properties that can be advantageous in various applications.
Properties
CAS No. |
186410-01-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
butyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-3-6-13-9(12)5-4-8(11)7-10/h2-7,10H2,1H3 |
InChI Key |
XTLFWLBUAMNLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















